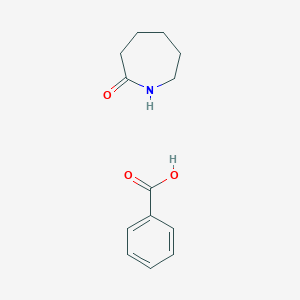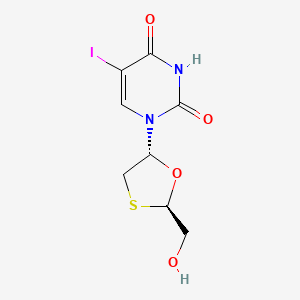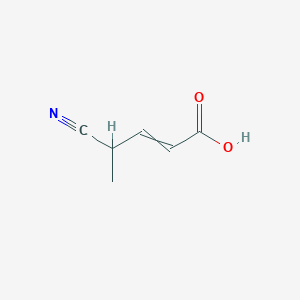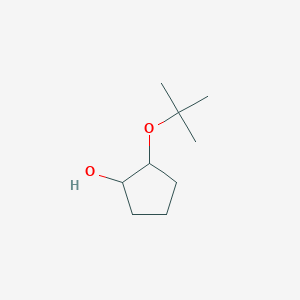
Benzoic acid--azepan-2-one (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–azepan-2-one (1/1) can be achieved through several methods. One common approach involves the reaction of benzoic acid with azepan-2-one under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the desired product. The reaction typically requires heating to a temperature range of 100-150°C to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of benzoic acid–azepan-2-one (1/1) may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of solvents such as toluene or xylene can help dissolve the reactants and facilitate the reaction. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid–azepan-2-one (1/1) undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoic acid derivatives.
Reduction: The azepan-2-one moiety can be reduced to form amine derivatives.
Substitution: Both benzoic acid and azepan-2-one can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Benzoic acid derivatives such as benzaldehyde and benzyl alcohol.
Reduction: Amine derivatives such as hexamethyleneimine.
Substitution: Various substituted benzoic acids and azepan-2-one derivatives.
Applications De Recherche Scientifique
Benzoic acid–azepan-2-one (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of benzoic acid–azepan-2-one (1/1) involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes and proteins, affecting their activity. The azepan-2-one moiety can form hydrogen bonds and interact with biological membranes, influencing cellular processes. These interactions can lead to various biological effects, such as antimicrobial activity and modulation of enzyme function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Azepan-2-one (caprolactam): A seven-membered lactam used in the production of nylon-6.
Benzamide: An amide derivative of benzoic acid with various pharmaceutical applications.
Uniqueness
Benzoic acid–azepan-2-one (1/1) is unique due to its combination of aromatic and lactam functionalities, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
868082-91-1 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
azepan-2-one;benzoic acid |
InChI |
InChI=1S/C7H6O2.C6H11NO/c8-7(9)6-4-2-1-3-5-6;8-6-4-2-1-3-5-7-6/h1-5H,(H,8,9);1-5H2,(H,7,8) |
Clé InChI |
JJGKQQLXUPLXBP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)NCC1.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-](/img/structure/B12549977.png)


![Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]-](/img/structure/B12549998.png)
![7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium](/img/structure/B12549999.png)







